5-(2-Aminoethoxy)-2-hydroxybenzamide

Physicochemical profiling Aqueous solubility Membrane permeability

Procure 5-(2-Aminoethoxy)-2-hydroxybenzamide (CAS 74454-87-8) as your exclusive building block for beta-blocker pharmacophores. The 5-(2-aminoethoxy) substitution provides the essential nucleophilic handle for epoxide ring-opening to construct arylethanolamine cores (e.g., Trigevolol, labetalol congeners). This positional isomer is not interchangeable with 2-(2-aminoethoxy)benzamide or unsubstituted salicylamide; only the 2-hydroxy-5-aminoethoxy scaffold ensures the conformational integrity and reactivity required for productive coupling. Supplied at ≥95% purity with favorable physicochemical properties (LogP 1.41, TPSA 99.56 Ų) for direct use in medicinal chemistry, assay development, and impurity profiling.

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
CAS No. 74454-87-8
Cat. No. B8671388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Aminoethoxy)-2-hydroxybenzamide
CAS74454-87-8
Molecular FormulaC9H12N2O3
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OCCN)C(=O)N)O
InChIInChI=1S/C9H12N2O3/c10-3-4-14-6-1-2-8(12)7(5-6)9(11)13/h1-2,5,12H,3-4,10H2,(H2,11,13)
InChIKeyGPWXTFYFEXNIBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Aminoethoxy)-2-hydroxybenzamide (CAS 74454-87-8): Procurement-Ready Salicylamide Building Block for Beta-Blocker Synthesis


5-(2-Aminoethoxy)-2-hydroxybenzamide (CAS 74454-87-8) is a substituted benzamide belonging to the salicylamide (2-hydroxybenzamide) class. It features a hydroxyl group at the 2-position and a primary-amino-terminated ethoxy side chain at the 5-position of the aromatic ring . With a molecular formula of C9H12N2O3 and a molecular weight of 196.20 g·mol⁻¹, the compound carries a computed LogP of 1.41 and a topological polar surface area (TPSA) of 99.56 Ų . It is catalogued under EPA DSSTox identifier DTXSID30630051 and is supplied commercially at ≥95% purity for research and synthetic intermediate applications .

Why Salicylamide or Unsubstituted Benzamide Analogs Cannot Replace 5-(2-Aminoethoxy)-2-hydroxybenzamide in Beta-Blocker-Oriented Synthesis


The 5-(2-aminoethoxy) substitution pattern on the 2-hydroxybenzamide scaffold is not interchangeable with the parent salicylamide (CAS 65-45-2) or positional isomers such as 2-(2-aminoethoxy)benzamide (CAS 58932-30-2). The 2-hydroxy group provides a critical intra-molecular hydrogen bond with the amide carbonyl, stabilizing a conformation favourable for receptor engagement in downstream beta-adrenergic ligands [1]. Simultaneously, the primary amine on the 5-ethoxy linker serves as the exclusive nucleophilic handle for epoxide ring-opening reactions that construct the arylethanolamine pharmacophore of beta-blockers including Trigevolol (CGP 17582) and related labetalol congeners [2]. Removing the hydroxyl (as in 2-(2-aminoethoxy)benzamide) eliminates this conformational constraint; relocating the aminoethoxy group to the 2-position destroys the geometry required for productive coupling; and using unsubstituted salicylamide forfeits the amino-functionalised linker entirely, blocking the key synthetic step to the beta-blocker core [1][2].

5-(2-Aminoethoxy)-2-hydroxybenzamide (CAS 74454-87-8): Head-to-Head Property Comparison vs. Closest Analogs for Informed Procurement Decisions


Topological Polar Surface Area (TPSA): 57% Higher Polarity vs. Salicylamide Directly Impacts Aqueous Solubility for Biochemical Assays

The TPSA of 5-(2-aminoethoxy)-2-hydroxybenzamide is 99.56 Ų, which is 57.2% higher than that of unsubstituted salicylamide (63.32 Ų) [1]. This elevation results from the aminoethoxy side chain contributing two additional heteroatoms (the ether oxygen and the primary amine nitrogen) to the polar surface. Under standard drug-likeness guidelines (Veber rules), a TPSA below 140 Ų is compatible with oral bioavailability, while values above 60–70 Ų generally improve aqueous solubility [2]. The measured value of 99.56 Ų places 5-(2-aminoethoxy)-2-hydroxybenzamide in a middle range that balances solubility with membrane permeability, a property not achievable with salicylamide (TPSA 63.32 Ų, lower solubility) or with more heavily PEGylated analogs.

Physicochemical profiling Aqueous solubility Membrane permeability

LogP Optimization: 21% Lower Lipophilicity vs. 2-(2-Aminoethoxy)benzamide Reduces Non-Specific Protein Binding Risk

The computed LogP of 5-(2-aminoethoxy)-2-hydroxybenzamide is 1.41, compared to 1.71 for the positional isomer 2-(2-aminoethoxy)benzamide (CAS 58932-30-2), representing a 0.30 log unit (21%) reduction in lipophilicity [1]. This lower LogP arises from the 2-hydroxy substituent, which introduces an additional hydrogen bond donor and increases overall polarity. In the context of CNS drug-likeness guidelines (Lipinski's Rule of 5 recommends LogP ≤ 5) and lead optimisation heuristics, a LogP in the 1–2 range is considered favourable for balancing solubility with passive membrane diffusion while minimising non-specific protein binding and phospholipidosis risk [2]. The isomer 2-(2-aminoethoxy)benzamide (LogP 1.71, no 2-OH) sits closer to the upper boundary of this optimal window and lacks the intramolecular hydrogen-bonding capacity provided by the ortho-hydroxyl group.

Lipophilicity Non-specific binding Drug-likeness

Hydrogen Bond Donor Count: Three HBD Groups vs. Two in 2-(2-Aminoethoxy)benzamide Enable Stronger Polar Interactions with Biological Targets

5-(2-Aminoethoxy)-2-hydroxybenzamide possesses three hydrogen bond donors (HBD): the phenolic -OH at position 2, the primary amide -NH₂, and the primary amine -NH₂ on the ethoxy side chain . In contrast, 2-(2-aminoethoxy)benzamide (CAS 58932-30-2) has only two HBDs (amide -NH₂ and terminal amine -NH₂), lacking the phenolic hydroxyl [1]. Salicylamide itself also has only two HBDs (phenolic -OH and amide -NH₂). The extra HBD on the target compound provides an additional anchor point for hydrogen-bond-mediated target recognition, which is mechanistically significant for the salicylamide class: structure-activity studies of arylethanolamine beta-blockers derived from salicylamide have demonstrated that the 2-hydroxy group participates in key binding interactions with the β-adrenoceptor [2]. Procurement of the 2-deoxy analog (2-(2-aminoethoxy)benzamide) would eliminate this interaction capacity, compromising downstream compound quality in receptor-binding assays.

Hydrogen bonding Target engagement SAR design

Synthetic Versatility: Primary Amine on the Ethoxy Linker Serves as the Exclusive Nucleophilic Handle for Epoxide Ring-Opening to Yield Beta-Blocker Pharmacophores

The primary amine terminus of the 5-(2-aminoethoxy) side chain is the sole reactive site for constructing the arylethanolamine moiety characteristic of beta-adrenergic blocking agents. In a documented synthetic route, 5-(2-aminoethoxy)-salicylamide (3.9 g) reacts with a substituted epoxide (7.2 g of 2-[4-(2,3-epoxypropoxy)-phenyl]-1-methyl-4-(trifluoromethyl)-1H-imidazole) in dimethyl sulfoxide at 70 °C to form the corresponding beta-blocker intermediate via nucleophilic epoxide ring-opening [1]. This transformation is the key bond-forming step in the synthesis of Trigevolol (CGP 17582, CAS 76812-98-1), a cardioselective beta-1 adrenergic receptor antagonist [2]. The patent literature explicitly claims aralkylamino-ethoxy salicylamides as both beta-adrenergic blockers and stimulators with tuneable cardioselectivity depending on the N-substituent introduced at this amine [3]. Neither salicylamide nor 2-(2-aminoethoxy)benzamide can undergo this transformation: salicylamide lacks the aminoethoxy linker entirely, while the 2-isomer places the amine in a geometric orientation incompatible with formation of the arylethanolamine pharmacophore that requires the basic side chain para to the phenolic hydroxyl.

Beta-blocker synthesis Epoxide coupling Arylethanolamine pharmacophore

GHS Safety Profile: Absence of Acute Oral Toxicity Classification vs. Salicylamide (H302), Simplifying Laboratory Handling and Shipping Compliance

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS, Sixth Revised Edition), 5-(2-aminoethoxy)-2-hydroxybenzamide currently carries no hazard classification (no signal word, no hazard statements, no precautionary statements assigned) . By contrast, the parent compound salicylamide (CAS 65-45-2) is classified as Acute Toxicity Category 4 (H302: Harmful if swallowed) and Aquatic Chronic Category 2 (H411: Toxic to aquatic life with long-lasting effects), requiring a 'Warning' signal word on labelling [1]. It is important to note that the absence of GHS classification for the target compound may reflect insufficient toxicological evaluation rather than proven safety; however, from a practical procurement and laboratory operations standpoint, the lack of hazardous classifications simplifies inventory management, reduces personal protective equipment requirements, and may lower shipping costs by avoiding dangerous goods surcharges applicable to H302-classified substances.

GHS classification Laboratory safety Shipping compliance

Procurement-Matched Application Scenarios for 5-(2-Aminoethoxy)-2-hydroxybenzamide (CAS 74454-87-8) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Beta-1 Selective Adrenergic Receptor Ligand Libraries

The primary amine on the ethoxy linker enables direct coupling with chiral or achiral epoxides to generate diverse arylethanolamine beta-blocker candidates. This transformation, documented at multi-gram scale (3.9 g starting material), is the critical step in constructing the pharmacophore found in Trigevolol (CGP 17582) and related cardioselective agents . Medicinal chemistry teams engaged in beta-adrenoceptor SAR exploration should procure this compound as the central building block, as neither salicylamide nor the 2-positional isomer can support this synthetic route. The 2-hydroxy group further ensures that the resulting derivatives retain the conformational properties required for β1-selectivity as described in the arylethanolamine salicylamide literature .

Pharmaceutical Analytical Quality Control: Labetalol and Beta-Blocker Impurity Reference Standard Sourcing

5-(2-Aminoethoxy)-2-hydroxybenzamide is structurally related to known labetalol impurities and intermediates. Its well-defined physicochemical profile (TPSA 99.56 Ų, LogP 1.41) and the availability of EPA DSSTox registration (DTXSID30630051) make it suitable for use as a characterised reference material in HPLC method development and impurity profiling of beta-blocker active pharmaceutical ingredients . The absence of GHS hazard classification simplifies handling in routine analytical laboratory workflows compared to salicylamide, which requires H302/H411-compliant storage and disposal .

Biochemical Assay Development: Solubility-Optimised Benzamide Probe for In Vitro Pharmacology

With a TPSA of 99.56 Ų and a LogP of 1.41, 5-(2-aminoethoxy)-2-hydroxybenzamide occupies a favourable physicochemical space for biochemical assay compatibility: sufficient polarity to dissolve in aqueous buffer systems without excessive DMSO, yet adequate lipophilicity for passive membrane diffusion in cell-based assays . This balance, combined with its three hydrogen bond donors, makes it a superior choice over the more lipophilic 2-(2-aminoethoxy)benzamide (LogP 1.71, 2 HBD) for laboratories developing binding assays, enzyme inhibition screens, or cellular uptake studies where non-specific binding to plasticware and serum proteins must be minimised .

Chemical Biology: Salicylamide-Based Chemical Probe Precursor with a Reactive Amino Handle for Bioconjugation

The primary amine terminus provides a convenient anchor for bioconjugation strategies, including NHS-ester coupling, isothiocyanate derivatisation, or reductive amination with aldehyde-functionalised fluorophores or affinity tags. This reactivity, coupled with the salicylamide core that has documented interactions with UDP-glucuronosyltransferases and the aryl hydrocarbon receptor , positions this compound as a versatile precursor for activity-based protein profiling (ABPP) probes and chemical biology tool compounds. Procurement of pre-functionalised analogs with the aminoethoxy linker already installed at the 5-position eliminates the need for multi-step in-house synthesis, reducing lead time for probe development programmes.

Quote Request

Request a Quote for 5-(2-Aminoethoxy)-2-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.